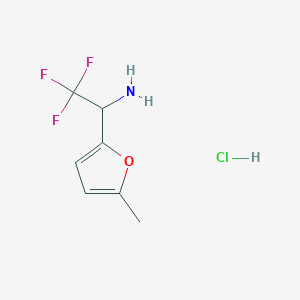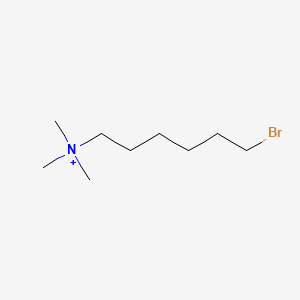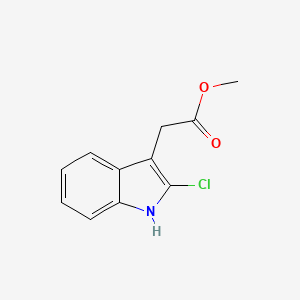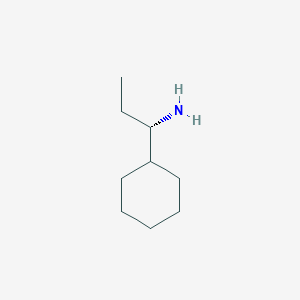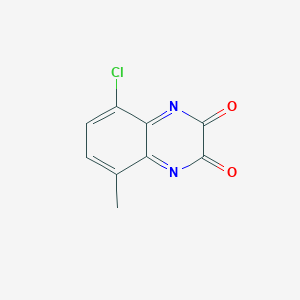
2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 . This compound is used in various pharmaceutical and industrial applications .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .Molecular Structure Analysis
The molecular structure of “2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-” can be represented by the formula C8H5ClN2O2 . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline undergoes various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 142-143 °C and a predicted density of 1.475±0.06 g/cm3 . The predicted pKa value is 9.53±0.20 .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| 191217-63-7 | |
Molekularformel |
C9H7ClN2O2 |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
5-chloro-8-methyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)7-6(4)11-8(13)9(14)12-7/h2-3H,1H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
DXNNXIQXFAIYGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=NC(=O)C(=O)N=C12)Cl |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



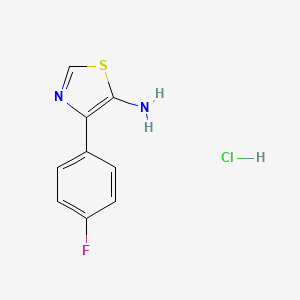
![8-Phenyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3249038.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3249052.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)
